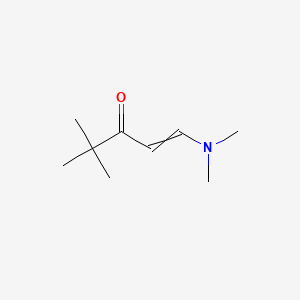
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, also known as 1-DADMP, is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a characteristic odor and is soluble in water, alcohol, and ether. It is a versatile compound that has been used in different areas of scientific research, including organic synthesis, drug development, and biochemistry. In
Scientific Research Applications
Organic Synthesis
The compound, often abbreviated as DMAN, serves a pivotal role in chemical research, particularly in the realm of organic synthesis . Its unique structural features enable it to participate in a variety of chemical reactions, making it an invaluable tool for constructing complex organic structures .
Fluorescent Probe Development
DMAN is also used in the development of fluorescent probes . These probes are essential tools in biochemistry and cell biology for studying the function and location of biomolecules such as proteins, nucleic acids, and lipids in a cellular context .
Drug and Gene Delivery
The compound has been used in the development of nanocarriers for drug and gene delivery . For example, it has been used to modify a block copolymer, which self-associated into nanosized micelles loaded with the anticancer drug quercetin . These drug-loaded nanoparticles were further used to form micelleplexes through electrostatic interactions with DNA .
Antioxidant, Anti-inflammatory, and Anticancer Applications
The compound has been used in the development of drug delivery systems for the antioxidant, anti-inflammatory, and anticancer drug quercetin . The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA .
Dyeing Polyester Materials
The compound has been used in the dyeing of polyester materials . It was employed in the creation of new disperse dyes, which were used to dye polyester materials at different dyeing temperatures .
Creation of Novel Disperse Colors
The compound has been used in the creation of novel disperse colors . This was achieved by reacting enaminone derivatives with phenyldiazonium salt .
properties
IUPAC Name |
(E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPVISQKIUQMZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57031-57-9 |
Source


|
| Record name | (1E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807216.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)

![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)



![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)

![7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2807237.png)